molecular formula C7H12N2O3 B1284338 1-Carbamoylpiperidine-3-carboxylic acid CAS No. 871478-82-9

1-Carbamoylpiperidine-3-carboxylic acid

Cat. No. B1284338
M. Wt: 172.18 g/mol
InChI Key: CRCXZDRNTOBHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of Dieckmann-type cyclization, as mentioned in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives . This method could potentially be adapted for the synthesis of 1-carbamoylpiperidine-3-carboxylic acid by using appropriate starting materials and reaction conditions that favor the formation of the piperidine ring and the introduction of the carbamoyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of 1-carbamoylpiperidine-3-carboxylic acid would consist of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The carbamoyl group would be attached to one of the carbon atoms in the ring, and the carboxylic acid group would be at the third position relative to the nitrogen atom. The exact configuration and conformation of the molecule would depend on the stereochemistry of the substituents.

Chemical Reactions Analysis

The chemical reactions of 1-carbamoylpiperidine-3-carboxylic acid would likely involve the functional groups present in the molecule. The carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amidation. The carbamoyl group could also be reactive, potentially participating in reactions with nucleophiles or undergoing transformations under certain conditions. The piperidine ring could be involved in reactions typical of amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-carbamoylpiperidine-3-carboxylic acid would be influenced by its molecular structure. The presence of both the carboxylic acid and carbamoyl groups would contribute to the compound's acidity and solubility in water. The piperidine ring could impact the compound's boiling point, melting point, and overall stability. The exact properties would need to be determined experimentally.

Relevant Case Studies

The provided papers do not mention specific case studies involving 1-carbamoylpiperidine-3-carboxylic acid. However, the synthesis and reactions of related compounds, such as the 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and the role of (3S,5R)-carbapenam-3-carboxylic acid in carbapenem biosynthesis , provide valuable insights into the types of chemical behavior that might be expected from 1-carbamoylpiperidine-3-carboxylic acid in biological systems or as part of pharmaceutical research.

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : 1-Carbamoylpiperidine-3-carboxylic acid is used in organic synthesis. For instance, its derivatives have been utilized as catalysts in the synthesis of various organic compounds, including coumarin-3-carboxylic acid and cinnamic acid derivatives. This demonstrates its role in facilitating chemical reactions under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

  • Role in Biosynthesis Pathways : The compound plays a significant role in the biosynthesis of carbapenem antibiotics. Research has detailed how derivatives of 1-Carbamoylpiperidine-3-carboxylic acid are involved in the stereoinversion process from L-proline, critical in the production of these antibiotics (Stapon, Li, & Townsend, 2003).

  • Synthesis of Antibacterial Agents : It's a key component in the asymmetric synthesis of antibacterial agents. The enantiomers of derivatives of 1-Carbamoylpiperidine-3-carboxylic acid show significant antibacterial activity, highlighting its importance in developing new drugs (Rosen et al., 1988).

  • Material Science and Biochemistry Applications : As a spin-labeled amino acid, derivatives of 1-Carbamoylpiperidine-3-carboxylic acid find use in material science and biochemistry. Its properties make it an effective tool in these fields, particularly as a probe in electron spin resonance and fluorescence quenching studies (Toniolo, Crisma, & Formaggio, 1998).

  • Neuroscience Research : The compound has been used in neuroscience research, specifically in the study of gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. Its derivatives have shown potential in this field, contributing to the understanding of GABA-related processes (Jacobsen et al., 1982).

  • Biocatalyst Inhibition Studies : It's also used in studies exploring microbial adaptation to weak acid stress, which is relevant for applications in food safety, health, and bioengineering (Mira & Teixeira, 2013; Jarboe, Royce, & Liu, 2013).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Carbamoylpiperidine-3-carboxylic acid, is an important task of modern organic chemistry . This could open up new possibilities for the creation of novel pharmaceuticals.

properties

IUPAC Name

1-carbamoylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCXZDRNTOBHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585337
Record name 1-Carbamoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carbamoylpiperidine-3-carboxylic acid

CAS RN

871478-82-9
Record name 1-Carbamoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-carbamoylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.